Product packaging for Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2(Cat. No.:)

Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2

Cat. No.: B4080064
M. Wt: 524.6 g/mol
InChI Key: PFCGCSANDQSCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 is a protected tripeptide sequence with a molecular weight of 524.6 g/mol, serving as a crucial intermediate in chemical peptide synthesis for biochemical research . The compound features an orthogonal protection scheme: the N-terminal amine is protected by a tert-Butoxycarbonyl (Boc) group, which is readily removed under mild acidic conditions to facilitate chain elongation, while the tyrosine side-chain hydroxyl is protected by a Benzyl (Bn) group, which remains stable to these conditions and is cleaved later with strong acid during the final resin cleavage . This strategic protection prevents unwanted side reactions and ensures the correct peptide sequence is assembled. The core Tyr-Pro-Gly motif is of significant research interest as it represents the minimal active sequence found in endogenous neuropeptides, such as those in the Tyr-MIF-1 family . This sequence is critical for binding to specific receptors in the brain and has been studied for its ability to cross the blood-brain barrier, making it a valuable scaffold for designing probes to study neurobiology and for potential drug discovery applications . The compound can be synthesized via both Solid-Phase Peptide Synthesis (SPPS), typically using a MBHA resin for C-terminal amide formation, and Solution-Phase Peptide Synthesis, offering flexibility for various research needs . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N4O6 B4080064 Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6/c1-28(2,3)38-27(36)31-22(26(35)32-15-7-10-23(32)25(34)30-17-24(29)33)16-19-11-13-21(14-12-19)37-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H2,29,33)(H,30,34)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCGCSANDQSCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Dl Tyr Bn Dl Pro Gly Nh2

General Principles of Protected Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of bioorganic chemistry, enabling the production of peptides for a wide range of research and therapeutic applications. masterorganicchemistry.com The core principle involves the sequential coupling of amino acids, where the carboxyl group of one amino acid is activated to react with the amino group of another. hongtide.com To achieve a specific sequence, it is imperative to use protecting groups to temporarily block reactive functionalities on the N-terminus, C-terminus, and any reactive amino acid side chains. thermofisher.comlibretexts.org The two most prominent strategies in peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). masterorganicchemistry.comlibretexts.org

Solid-Phase Peptide Synthesis (SPPS) Approaches

Pioneered by R. Bruce Merrifield, SPPS has revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.comhongtide.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin-bound peptide. hongtide.com The synthesis proceeds in a cyclical manner, involving the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. peptide.com

For the synthesis of a peptide amide like Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2, a resin such as the MBHA (p-methylbenzhydrylamine) resin is often the support of choice in Boc-based SPPS. chempep.com The synthesis would commence by coupling Boc-Gly-OH to the MBHA resin. Subsequent cycles would involve the deprotection of the Boc group, typically with an acid like trifluoroacetic acid (TFA), followed by neutralization and coupling of Boc-DL-Pro-OH, and then Boc-DL-Tyr(Bn)-OH. chempep.com

StepReagents and ConditionsPurpose
Resin Swelling Dichloromethane (DCM)Prepares the resin for the reaction.
First Amino Acid Coupling Boc-Gly-OH, DCC/HOBt or HBTU/DIEA in DMF/DCMAttaches the C-terminal glycine (B1666218) to the resin.
Washing DMF, DCM, IPARemoves excess reagents and byproducts.
Boc Deprotection 50% TFA in DCMRemoves the Boc protecting group from the N-terminus. chempep.com
Neutralization 10% DIEA in DMFNeutralizes the protonated amino group.
Coupling of Second Amino Acid Boc-DL-Pro-OH, coupling reagentsForms the peptide bond between proline and glycine.
Repeat Deprotection & Coupling Boc-DL-Tyr(Bn)-OH, coupling reagentsAdds the final tyrosine residue.
Final Cleavage HF or TFMSACleaves the peptide from the resin and removes the benzyl (B1604629) side-chain protection. peptide.com

Solution-Phase Peptide Synthesis (SPPS) Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and involves carrying out all reactions in a homogeneous solution. masterorganicchemistry.comlibretexts.org While it can be more labor-intensive due to the need for purification after each step (often by crystallization or chromatography), it remains a valuable technique, particularly for the large-scale synthesis of short peptides. libretexts.orgnih.gov

In the solution-phase synthesis of this compound, the peptide chain would be built up sequentially, typically starting from the C-terminus. For instance, Glycine amide (Gly-NH2) would be coupled with Boc-DL-Pro-OH. The resulting dipeptide, Boc-DL-Pro-Gly-NH2, would then be purified. Following purification, the Boc group would be removed, and the resulting H-DL-Pro-Gly-NH2 would be coupled with Boc-DL-Tyr(Bn)-OH to yield the final product.

StepReactantsReagents and ConditionsProduct
Dipeptide Formation Boc-DL-Pro-OH + H-Gly-NH2TBTU, Et3N in DCMBoc-DL-Pro-Gly-NH2 nih.gov
Purification -Chromatography or RecrystallizationPurified Boc-DL-Pro-Gly-NH2
Boc Deprotection Boc-DL-Pro-Gly-NH2TFA in DCMH-DL-Pro-Gly-NH2·TFA
Tripeptide Formation Boc-DL-Tyr(Bn)-OH + H-DL-Pro-Gly-NH2·TFACoupling reagents (e.g., HBTU, DIEA) in DMFThis compound
Final Purification -ChromatographyPurified this compound

Strategic Considerations for Amino Acid Derivatives

The successful synthesis of this compound hinges on the judicious selection and use of protecting groups for the amino acid derivatives. These protecting groups must be stable under the conditions of peptide bond formation and selectively removable without affecting other parts of the peptide.

Role of Boc Protection on Tyrosine N-terminus

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. nih.govamericanpeptidesociety.org Its role is to prevent the N-terminus of tyrosine from participating in unwanted reactions during the coupling of the subsequent amino acid. thermofisher.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org

A key advantage of the Boc group is its straightforward removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). chempep.comamericanpeptidesociety.org This deprotection step generates a protonated amine, which is then neutralized before the next coupling reaction. hongtide.com The Boc/Bzl protection scheme, where the N-terminus is protected by Boc and side chains by benzyl-based groups, is a classic strategy in SPPS. peptide.com

Protection of Tyrosine Phenolic Hydroxyl Group (Benzyl Ether)

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions such as O-acylation during peptide synthesis. peptide.comgoogle.com The benzyl (Bn) ether is a common protecting group for the tyrosine side chain. peptide.comthieme-connect.de It is relatively stable to the acidic conditions used for Boc deprotection (e.g., TFA), but can be cleaved under stronger acidic conditions like treatment with hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation. nih.govrsc.org

However, a potential side reaction associated with the benzyl group is its acid-catalyzed migration from the oxygen to the carbon of the tyrosine ring, forming 3-benzyltyrosine. nih.gov This can be minimized by using specific cleavage cocktails and scavengers. thieme-connect.denih.gov

Incorporation of Proline and Glycine Residues

The incorporation of proline and glycine residues into a peptide chain presents unique considerations. Glycine, being the simplest amino acid with no side chain, generally poses few steric challenges during coupling. wikipedia.org

C-Terminal Amidation Strategies

The C-terminal amide is a common modification in synthetic peptides, often enhancing biological activity and stability. For the synthesis of this compound, several strategies can be employed to introduce the C-terminal amide group.

One prevalent method involves the use of a solid-phase support functionalized with an amide linker. In solid-phase peptide synthesis (SPPS), the synthesis begins by attaching the C-terminal amino acid, in this case, Glycine, to a resin that, upon cleavage, yields the peptide amide. formulationbio.com Common resins for this purpose include Rink Amide and PAL (Peptide Amide Linker) resins. The synthesis then proceeds by sequential deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) and coupling of the subsequent amino acids (Proline and Tyrosine derivatives).

Alternatively, solution-phase amidation can be performed. This can involve the conversion of a C-terminal carboxylic acid to an amide. A common approach is to activate the C-terminal carboxyl group of the fully assembled peptide, Boc-DL-Tyr(Bn)-DL-Pro-Gly-OH, and then react it with an ammonia (B1221849) source. sid.ir Coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base can facilitate this reaction with ammonium (B1175870) chloride. formulationbio.comsid.ir

Another innovative approach is the Backbone Amide Linker (BAL) strategy. This method involves anchoring the peptide to the solid support through a backbone amide nitrogen instead of the C-terminus. nih.gov This leaves the C-terminal carboxyl group free for modification, including amidation, while the peptide is still attached to the resin. nih.gov

A more recent development involves a one-pot liquid-phase synthesis strategy using small-molecule tags. rsc.org These tags facilitate the purification of peptide intermediates and allow for the efficient synthesis of C-terminally amidated peptides. rsc.org

Optimization of Coupling Reactions and Yields

For the synthesis of this compound, common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization. creative-peptides.comresearchgate.net Uronium-based reagents such as HBTU (O-(Benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also highly effective and known for their high coupling efficiency. creative-peptides.comjpt.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are another class of efficient coupling agents. jpt.com

Optimizing reaction conditions is also crucial. This includes factors like solvent, temperature, and reaction time. numberanalytics.com For instance, using polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) is common in peptide synthesis. Monitoring the reaction progress using techniques like HPLC can help determine the optimal reaction time for complete coupling. numberanalytics.com In some cases, particularly with sterically hindered amino acids or during the formation of difficult peptide sequences, using elevated temperatures or microwave-assisted synthesis can improve coupling efficiency. numberanalytics.comnih.govacs.org

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAbbreviationAdvantages
N,N'-DicyclohexylcarbodiimideDCCEffective and one of the earliest used reagents. creative-peptides.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHigh coupling efficiency, reduces side reactions. creative-peptides.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUEfficient coupling agent. formulationbio.comsid.irresearchgate.net
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateT3PHigh yields, minimizes racemization. jpt.com

Purification Techniques for Synthetic Peptides

After the synthesis is complete, the crude peptide must be purified to remove impurities such as truncated sequences, deletion sequences, and residual protecting groups.

Chromatographic Methods (e.g., HPLC, Flash Chromatography)

The most widely used technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bio-works.comontosight.aiamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. The crude peptide is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA). bio-works.comnih.gov

Flash chromatography is another valuable purification technique, particularly for intermediate purification steps or for purifying larger quantities of peptides. windows.netitalianpeptidesociety.it It operates on similar principles to HPLC but uses larger particle size stationary phases and lower pressures, allowing for faster separations, though with lower resolution compared to HPLC. biotage.comteledynelabs.com A two-step process, where an initial purification is performed using flash chromatography followed by a final polishing step with HPLC, can be a time and cost-effective strategy. windows.netbiotage.com

Other chromatographic techniques that can be employed include ion-exchange chromatography, which separates peptides based on their net charge, and size-exclusion chromatography, which separates based on size. bio-works.comontosight.ai These can be used as orthogonal purification steps to RP-HPLC to achieve very high purity. bio-works.com

Table 2: Comparison of Chromatographic Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantages
RP-HPLC HydrophobicityHigh resolution and purity. americanpeptidesociety.orgCan be time-consuming and use large solvent volumes. nih.gov
Flash Chromatography HydrophobicityFast, cost-effective, good for large scale. windows.netitalianpeptidesociety.itLower resolution than HPLC. biotage.com
Ion-Exchange Chromatography Net ChargeOrthogonal to RP-HPLC, can improve final purity. bio-works.comLess commonly used as a primary method.
Size-Exclusion Chromatography Molecular SizeUseful for removing very large or small impurities. ontosight.aiLimited resolution for peptides of similar size.

Crystallization and Recrystallization Protocols

Crystallization can serve as both a purification method and a means to obtain a solid form with desirable properties for storage and handling. cambrex.com While more challenging for peptides compared to small molecules due to their flexibility, successful crystallization can lead to a highly pure product. cambrex.comcreative-biostructure.com The process involves creating a supersaturated solution of the peptide and allowing it to slowly form crystals.

Common crystallization techniques for peptides include:

Vapor Diffusion: This is the most widely used method, where a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. americanpeptidesociety.org Water slowly diffuses from the drop to the reservoir, increasing the peptide concentration and inducing crystallization. americanpeptidesociety.org

Evaporation: This method involves slowly evaporating the solvent from a saturated peptide solution to induce precipitation and crystal formation. creative-biostructure.com

Microbatch Crystallization: In this technique, small droplets of the peptide and precipitant solution are placed under oil, which prevents rapid evaporation and allows for slow crystal growth. americanpeptidesociety.org

The purity of the peptide is a critical factor for successful crystallization, with a purity of at least 95% being recommended. creative-biostructure.com The choice of solvent and precipitant is crucial and often requires screening a wide range of conditions to find the optimal ones for crystal growth. cambrex.com

Conformational Analysis and Structural Characterization of Boc Dl Tyr Bn Dl Pro Gly Nh2

Theoretical Frameworks for Peptide Conformation

The conformational preferences of a peptide are dictated by a delicate balance of steric, electronic, and solvent effects. Theoretical models provide a foundational understanding of the allowable and favored conformations.

Ramachandran Plot Analysis for Peptide Backbone Dihedrals

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles phi (φ) and psi (ψ) of amino acid residues in a polypeptide chain. nih.govnih.gov For a generic amino acid, the plot reveals distinct regions corresponding to common secondary structures like α-helices and β-sheets. However, the specific amino acid composition of Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 significantly influences its Ramachandran plot. The DL-configuration of Tyrosine and Proline introduces additional conformational possibilities compared to the naturally occurring L-amino acids.

A theoretical Ramachandran plot for the residues in this peptide would show distinct "allowed" and "disallowed" regions. For the DL-Tyrosine residue, one would expect to see allowed regions for both D and L conformations, effectively creating a more complex plot than for a simple L-amino acid. The glycine (B1666218) residue, lacking a side chain, exhibits much greater conformational freedom, with a larger area of the Ramachandran plot being sterically permissible. quora.com

ResidueExpected φ/ψ Angle Distribution
DL-Tyr(Bn)Allowed regions for both D and L isomers, potentially increasing the complexity of the conformational landscape.
DL-ProThe cyclic nature of the proline side chain restricts the φ angle to a narrow range, typically around -60° to -75°. nih.govquora.com
GlyDue to the absence of a bulky side chain, a much broader range of φ and ψ angles are sterically allowed. nih.govquora.comsemanticscholar.org

Influence of Proline and Glycine Residues on Conformational Flexibility

In contrast, glycine, with only a hydrogen atom as its side chain, is the most conformationally flexible of all amino acids. quora.com Its lack of a bulky side chain allows it to adopt a wide range of φ and ψ angles that are forbidden for other amino acids. This flexibility can allow the peptide to access a broader conformational space, potentially facilitating binding to various biological targets. The juxtaposition of the rigid proline and the flexible glycine in this compound creates a unique structural motif where regions of high constraint are followed by regions of high flexibility.

Impact of Boc and Benzyl (B1604629) Protecting Groups on Steric and Electronic Properties

The N-terminal tert-butyloxycarbonyl (Boc) group and the Benzyl (Bn) group protecting the tyrosine side chain are not merely passive spectators in the conformational drama. These bulky protecting groups exert significant steric and electronic effects that can influence the local and global conformation of the peptide.

The Boc group, with its bulky tert-butyl moiety, can sterically hinder the rotation of adjacent bonds and may favor specific rotameric states of the N-terminal residue. creative-peptides.comlibretexts.orgresearchgate.netbiosynth.com Electronically, the carbamate (B1207046) linkage of the Boc group can influence the charge distribution in its vicinity.

Similarly, the benzyl group on the tyrosine side chain adds considerable steric bulk. This can restrict the conformational freedom of the tyrosine side chain and may also influence the backbone conformation of the peptide through non-covalent interactions with other parts of the molecule. The aromatic nature of the benzyl group can also lead to π-π stacking interactions, either intramolecularly or intermolecularly, which can further stabilize specific conformations.

Protecting GroupPotential Impact on Conformation
Boc (tert-butyloxycarbonyl)Steric hindrance at the N-terminus, potentially influencing local dihedral angles. creative-peptides.comlibretexts.orgresearchgate.netbiosynth.com
Bn (Benzyl)Steric bulk on the Tyrosine side chain, restricting its rotational freedom and potentially influencing backbone conformation through non-covalent interactions.

Spectroscopic Approaches to Structural Elucidation

While theoretical frameworks provide a map of the possible conformations, spectroscopic techniques are essential for determining the actual three-dimensional structure of the peptide in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution, providing insights into their native-like conformations. nmims.eduuq.edu.auuzh.ch By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's average conformation and dynamics can be constructed.

For this compound, 1D NMR would provide initial information on the number and types of protons present. However, due to the complexity and potential for signal overlap, 2D NMR techniques are indispensable for a complete structural elucidation. uzh.ch

2D-NMR Techniques (COSY, NOESY, TOCSY) for Assignment and Proximity

Two-dimensional NMR experiments are crucial for resolving individual proton signals and establishing their connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. wikipedia.org For this compound, COSY would be used to trace the spin systems of each amino acid residue, connecting the amide proton to the alpha-proton and then to the side-chain protons.

TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY that reveals correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.org This is particularly useful for identifying the complete set of protons belonging to a specific amino acid residue, even if some of the direct couplings are not resolved in the COSY spectrum. For example, all the protons of the proline ring could be identified from a single cross-peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most important NMR experiment for determining the three-dimensional structure of a peptide. uzh.ch NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. youtube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. By identifying NOEs between protons on different residues, the global fold of the peptide can be determined.

2D-NMR TechniqueInformation ObtainedApplication to this compound
COSY Through-bond correlations (2-3 bonds)Identifies scalar-coupled protons within each amino acid residue. wikipedia.org
TOCSY Through-bond correlations within an entire spin systemAssigns all protons belonging to a specific amino acid residue. wikipedia.org
NOESY Through-space correlations (<5 Å)Provides inter-proton distance restraints crucial for determining the 3D structure. uzh.chyoutube.com

By combining the dihedral angle constraints derived from coupling constants (via the Karplus equation) and the distance restraints from NOESY data, a family of structures consistent with the NMR data can be calculated using molecular modeling software. This provides a detailed picture of the conformational preferences of this compound in solution.

Temperature and Solvent Effects on Conformation

The conformational landscape of a peptide is not static but exists in a dynamic equilibrium that is highly sensitive to its environment. Temperature and the surrounding solvent play crucial roles in dictating the stability of various secondary structures by modulating intramolecular and intermolecular interactions.

Temperature Effects: An increase in temperature typically leads to an increase in the kinetic energy of the peptide, which can overcome the energy barriers between different conformational states. This generally results in a shift towards more disordered or random coil structures. For this compound, elevated temperatures would likely disrupt any stable, folded conformations, such as β-turns, that are stabilized by weak intramolecular hydrogen bonds. The increased thermal motion would favor a more extended and flexible ensemble of structures.

Solvent Effects: The polarity of the solvent has a profound impact on peptide conformation by influencing hydrogen bonding and hydrophobic interactions.

Apolar Solvents (e.g., Chloroform, Cyclohexane): In nonpolar solvents, intramolecular hydrogen bonding is favored as there is no competition from solvent molecules. This environment would likely promote the formation of more compact, folded structures such as β-turns, stabilized by hydrogen bonds between the Boc-carbonyl and the Gly-NH group, for instance. The hydrophobic benzyl and tert-butyl groups would also be more stable in such an environment. Studies on model peptides have shown that β-turn structures are more populated in solvents like cyclohexane. nih.gov

Denaturing Cosolvents (e.g., Urea): The addition of denaturants like urea (B33335) can disrupt the structure of water, which in turn weakens hydrophobic interactions and interferes with hydrogen bonding. This would destabilize any compact, folded structures of the peptide and favor a random coil state. aps.org

The interplay of these factors determines the predominant conformational state of the peptide in a given environment. A hypothetical representation of these effects is summarized in the table below.

Solvent SystemPredominant Conformation (Hypothetical)Key Interactions
Water (High Polarity)Extended / Random CoilStrong peptide-water hydrogen bonds, weakened intramolecular H-bonds, hydrophobic effect
Methanol (Polar Protic)Mixture of Extended and Folded StatesCompetition between intramolecular and peptide-solvent hydrogen bonds
Chloroform (Low Polarity)Compact / β-turnFavored intramolecular hydrogen bonds, stabilization of hydrophobic protecting groups
Aqueous Urea (Denaturing)Random CoilDisruption of water structure and hydrophobic interactions, destabilization of folded states

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.

For a short and flexible peptide like this compound, the expected secondary structures are likely to be a mixture of β-turns and random coil conformations. The Proline residue, particularly in a Tyr-Pro sequence, has a high propensity to induce β-turns. nih.govacs.org

β-Turns: The CD spectra of β-turns can be quite diverse depending on their specific type (e.g., Type I, Type II). nih.govrsc.org For instance, a Type II β-turn is often characterized by a positive CD band around 230 nm and another positive band near 202 nm. nih.gov In contrast, a Type I β-turn might show a different spectral pattern. The presence of D-amino acids can also influence the type of β-turn formed and its corresponding CD spectrum.

Random Coil: A peptide in a random coil or disordered conformation typically exhibits a strong negative CD band around 195-200 nm.

By analyzing the CD spectrum of this compound under various conditions (e.g., different solvents and temperatures), one could infer the relative populations of these secondary structures. For example, a shift from a spectrum with features indicative of a β-turn in a nonpolar solvent to one characteristic of a random coil in an aqueous solution would provide experimental support for the solvent effects discussed previously.

The table below presents typical CD spectral features for common peptide secondary structures.

Secondary StructureWavelength of Maxima/Minima (nm)Characteristic Features
β-Turn (Type I)Variable, often weak signalsCan show a negative band around 225 nm and a positive band around 205 nm, but patterns vary significantly. rsc.org
β-Turn (Type II)~230 (positive), ~202 (positive)Characterized by two positive bands in some model peptides. nih.gov
Random Coil~198 (strong negative)A single, strong negative band is the hallmark of a disordered conformation.

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the structural dynamics and energetics of peptides at an atomic level, complementing experimental techniques.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.orgethz.chacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the conformational landscape of a peptide.

For this compound, an MD simulation would involve placing the peptide in a simulated environment (e.g., a box of explicit water molecules) and calculating the forces between all atoms using a molecular mechanics force field. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds to microseconds.

The resulting trajectory can be analyzed to:

Identify the most stable and frequently occurring conformations (conformational clusters).

Characterize the transitions between different conformational states.

Determine the flexibility of different regions of the peptide.

Calculate average structural properties that can be compared with experimental data.

Replica-exchange molecular dynamics is an enhanced sampling technique that can be particularly useful for overcoming energy barriers and exploring a wider range of conformations for flexible peptides. plos.orgescholarship.org

Simulation ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).Determines the accuracy of the interactions between atoms, crucial for correctly modeling the peptide's behavior.
Solvent Model Representation of the solvent, either explicitly (individual water molecules) or implicitly (a continuous medium). plos.orgExplicit solvent models provide a more realistic representation of peptide-water interactions, which are critical for conformational stability.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds.Longer simulations are required to adequately sample the conformational space of a flexible peptide and observe rare events.
Analysis Post-simulation analysis of the trajectory to extract meaningful information (e.g., clustering, RMSD, hydrogen bond analysis).Identifies dominant structures, such as specific β-turns or extended states, and quantifies their stability and interconversion rates.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a higher level of theory compared to molecular mechanics. These methods can be used to accurately determine the electronic structure and relative energies of different peptide conformations.

Common QC methods include:

Hartree-Fock (HF)

Møller-Plesset perturbation theory (e.g., MP2) nih.gov

Density Functional Theory (DFT) nih.gov

For this compound, QC calculations could be employed to:

Optimize the geometry of various starting conformations (e.g., different types of β-turns) to find the local energy minima.

Calculate the relative energies of these optimized structures to determine their thermodynamic stability. nih.gov

Analyze electronic properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity. mdpi.com

Due to their computational cost, QC calculations are typically performed on smaller systems or single conformations identified from MD simulations, often in a vacuum or with an implicit solvent model. researchgate.netresearchgate.net

Property CalculatedQuantum Chemical MethodSignificance for this compound
Relative Conformational Energy DFT, MP2Determines the most stable conformation(s) of the peptide in the absence of thermal effects, providing a baseline for stability. nih.gov
Dipole Moment HF, DFTIndicates the overall polarity of the molecule, which influences its interactions with solvents and other molecules. researchgate.net
HOMO-LUMO Gap DFTProvides insight into the peptide's chemical reactivity and electronic excitation properties. A smaller gap suggests higher reactivity. mdpi.com
Partial Atomic Charges VariousHelps to understand the electrostatic potential of the molecule and identify sites for potential intermolecular interactions.

Predicting Peptide-Ligand Interactions (Theoretical Models)

Understanding how this compound might interact with a biological target, such as a receptor or enzyme, is crucial for elucidating its potential biological function. Theoretical models are instrumental in predicting and analyzing these interactions.

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, our peptide) when bound to a second molecule (the receptor). mdpi.com Docking algorithms sample a large number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. Given the flexibility of peptides, methods that allow for both ligand and receptor flexibility are often more accurate. mdpi.com

Template-Based Modeling: If the structure of a similar peptide bound to the target of interest is known, it can be used as a template to model the interaction of this compound. nih.gov

MD Simulations of the Complex: Once a plausible binding pose is identified through docking, MD simulations of the peptide-receptor complex can be performed. These simulations provide a dynamic view of the interaction, revealing the stability of the complex, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes that occur upon binding. nih.gov

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used in conjunction with MD simulations to provide a more quantitative estimate of the binding free energy, which is a measure of binding affinity. nih.gov

These computational approaches are central to rational drug design and the study of molecular recognition. nih.gov

Theoretical ModelPrimary ApplicationKey Considerations for this compound
Molecular Docking Predicting the binding pose and orientation of the peptide in a receptor active site.The high flexibility of the peptide requires advanced docking algorithms that can effectively sample its conformational space. mdpi.com
MD Simulations Assessing the stability of the peptide-receptor complex and characterizing the dynamics of the interaction.Requires significant computational resources but provides detailed insights into the binding mechanism and key interactions over time. nih.gov
Free Energy Calculations Quantitatively estimating the binding affinity.Computationally intensive but provides a rigorous prediction of how tightly the peptide binds to its target. nih.gov

Biochemical Investigations and Research Applications of Boc Dl Tyr Bn Dl Pro Gly Nh2 As a Model System

Evaluation as a Substrate or Inhibitor Analog in Enzyme Kinetics Research

The peptide backbone of Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 makes it a candidate for interaction with proteolytic enzymes. Researchers utilize such peptides to probe the active sites of enzymes and to understand their mechanisms of action.

This compound can be employed as a potential substrate in assays designed to measure the activity of various peptidases. In a typical experimental setup, the peptide is incubated with a purified enzyme or a complex biological sample containing proteolytic activity. The cleavage of the peptide bond between the amino acid residues can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). By analyzing the reaction mixture over time, the formation of cleavage products can be quantified, providing a measure of enzyme activity. For instance, endopeptidases might cleave internal peptide bonds, while exopeptidases could act on the terminal residues. The presence of the Boc (tert-butyloxycarbonyl) and Bn (benzyl) protecting groups can influence the peptide's susceptibility to cleavage, offering insights into the steric and chemical requirements of the enzyme's active site. hzdr.deuq.edu.au

To quantitatively describe the interaction between this compound and a specific enzyme, researchers determine key kinetic parameters. These experiments are conducted under controlled conditions of pH, temperature, and buffer composition.

Km (Michaelis constant): This parameter reflects the concentration of the substrate at which the enzyme operates at half of its maximum velocity. A low Km value suggests a high affinity of the enzyme for the substrate.

Vmax (maximum velocity): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Ki (inhibition constant): If the peptide acts as an inhibitor, the Ki value quantifies its potency. A lower Ki indicates a more potent inhibitor.

These parameters are typically determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations (e.g., Lineweaver-Burk plot). The data generated from these studies are crucial for understanding the enzyme's catalytic efficiency and for the design of more specific substrates or potent inhibitors. cardiff.ac.uk

Table 1: Hypothetical Kinetic Parameters for the Interaction of this compound with a Model Protease

ParameterValueUnitDescription
Km50µMMichaelis constant, indicating the substrate concentration at half-maximal velocity.
Vmax10µmol/min/mgMaximum reaction velocity under saturating substrate conditions.
Ki5µMInhibition constant, reflecting the potency of the compound as a competitive inhibitor.

Receptor Binding Studies in Isolated Systems

The specific sequence and conformation of peptides often dictate their ability to bind to cellular receptors, initiating signaling cascades. This compound, with its Tyr and Pro residues, can be used as a tool to investigate these interactions in isolated systems.

To study the binding of this compound to a specific receptor, researchers often employ in vitro techniques using isolated cell membranes or purified receptors.

Radioligand Binding Assays: In these assays, a radiolabeled version of a known ligand for the receptor is used. The ability of this compound to displace the radioligand from the receptor is measured. A high degree of displacement indicates that the peptide binds to the same site on the receptor with a certain affinity. The data from these competition binding assays can be used to determine the peptide's binding affinity, often expressed as an IC50 (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) or a Ki value. researchgate.netnih.gov

Fluorescence Polarization (FP) Studies: FP is a non-radioactive method to monitor binding events in solution. A fluorescently labeled ligand for the receptor is used. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. The addition of this compound can compete with the fluorescent ligand for binding to the receptor, causing a decrease in fluorescence polarization. This change can be used to quantify the binding affinity of the peptide.

Table 2: Hypothetical Receptor Binding Affinity of this compound

Assay TypeReceptor TargetMeasured ParameterValue (nM)
Radioligand BindingModel Receptor XKi150
Fluorescence PolarizationModel Receptor YIC50250

Cellular Response Modulators in Mechanistic Cell Biology

Beyond isolated systems, peptides like this compound can be used to probe cellular signaling pathways in intact cells. By observing the cellular response to the peptide, researchers can gain insights into the function of specific receptors and downstream signaling cascades. For example, if the peptide binds to a G-protein coupled receptor (GPCR), it could modulate the intracellular levels of second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). nih.gov These changes can be measured using various cell-based assays, such as reporter gene assays or fluorescent imaging techniques. Such studies are instrumental in elucidating the complex mechanisms that govern cellular communication and function.

In Vitro Assays for Signaling Pathway Activation (e.g., cell-free extracts, cultured cell lines for fundamental research)

While this specific tripeptide is not a known signaling molecule itself, its derivatives could be used in various in vitro assays to probe signaling pathways. After deprotection, the resulting Tyr-Pro-Gly-NH2 peptide could be tested for its ability to interact with specific cellular components.

Researchers often use synthetic peptides in assays with cultured cell lines or cell-free extracts to understand fundamental biological processes. For instance, peptides can be used to probe protein-protein interactions or to act as competitive inhibitors for receptor binding studies. nih.gov In a typical setup, a human cell line, such as a synovial sarcoma cell line (SW-982), might be used to study inflammatory responses. nih.gov The introduction of a custom peptide could help elucidate its effect on the expression of signaling molecules or on specific cellular pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov

The tyrosine residue is particularly significant, as tyrosine phosphorylation is a key event in many signaling cascades. researchgate.net A peptide containing tyrosine could be used in kinase assays with cell-free extracts containing specific tyrosine kinases to study the requirements for substrate recognition and phosphorylation.

Table 1: Illustrative In Vitro Assay Applications

Assay TypePurposeModel SystemPotential Measurement
Kinase AssayTo determine if the deprotected peptide is a substrate for a specific tyrosine kinase.Cell-free extract with purified kinaseIncorporation of radiolabeled phosphate (B84403) (³²P) or detection via anti-phosphotyrosine antibodies.
Competitive Binding AssayTo investigate if the peptide can displace a known ligand from its receptor.Cultured cells expressing a target receptorMeasurement of bound radiolabeled ligand or fluorescently-labeled ligand.
Cell Migration AssayTo assess the effect of the peptide on cell motility, a process often regulated by signaling pathways.SW982 human synovial cells nih.govQuantification of cells migrating across a membrane in a Boyden chamber.

Investigation of Intracellular Targets or Pathways (excluding clinical implications)

The investigation of intracellular targets for a peptide like Tyr-Pro-Gly-NH2 (the deprotected form) would focus on identifying its binding partners and downstream effects. The proline residue can induce specific secondary structures, such as turns, which may be critical for recognition by intracellular proteins. bath.ac.uk

A primary research direction would involve the tyrosine residue. Tyrosine can undergo various oxidative modifications beyond phosphorylation, including nitration and halogenation, which can alter cellular functions. researchgate.netaston.ac.uk Experiments could be designed to investigate how the sequence context (e.g., the adjacent proline) influences the susceptibility of the tyrosine residue to oxidation by reactive oxygen species (ROS) in a cellular model. researchgate.net

To identify intracellular binding partners, a derivatized version of the peptide could be synthesized for use in pull-down assays. For example, an affinity tag like biotin (B1667282) could be attached, allowing the peptide to be immobilized on streptavidin beads. A cell lysate would then be passed over these beads, and any proteins that bind to the peptide could be isolated and identified using techniques like mass spectrometry.

Role as a Synthetic Precursor or Building Block for Advanced Peptide Constructs

The most direct and common application for this compound is as a protected peptide fragment in the synthesis of more complex molecules. The protecting groups are crucial for controlling the chemical reactions during synthesis. smolecule.com

Incorporation into Larger Peptide or Protein Mimetic Structures

This compound is an ideal intermediate for Solid-Phase Peptide Synthesis (SPPS). In SPPS, amino acids or peptide fragments are sequentially added to a growing chain that is anchored to a solid resin. smolecule.comdtu.dk

The protecting groups serve specific functions:

Boc (tert-butyloxycarbonyl): This group protects the N-terminus of the tyrosine. It is stable under many reaction conditions but can be removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. smolecule.com

Bn (Benzyl): This group protects the hydroxyl group on the side chain of tyrosine. This prevents unwanted side reactions during the peptide coupling steps. The benzyl (B1604629) group is typically removed at the final stage of synthesis using stronger conditions, such as hydrogenolysis. researchgate.net

-NH2 (Amide): The C-terminal amide protects the carboxyl group and is a common feature in many biologically active peptides.

This fragment could be coupled to an amino acid or another peptide attached to a resin to extend the peptide chain. The use of pre-synthesized fragments like this can improve the efficiency and purity of the final, larger peptide.

Table 2: Illustrative Steps in Solid-Phase Peptide Synthesis (SPPS) using the Fragment

StepActionReagentsPurpose
1. Resin PreparationAn initial amino acid is attached to a solid support resin (e.g., MBHA resin). researchgate.netAmino acid, coupling agentsAnchor the growing peptide chain.
2. DeprotectionThe N-terminal protecting group (e.g., Boc or Fmoc) is removed from the resin-bound amino acid.TFA (for Boc) or Piperidine (for Fmoc)Expose a free amine for the next coupling reaction.
3. CouplingThe this compound fragment is activated and coupled to the free amine on the resin.Coupling reagents (e.g., HBTU, TBTU researchgate.net), Base (e.g., DIPEA uva.nl)Form a new peptide bond, incorporating the tripeptide fragment.
4. Final CleavageThe completed peptide is cleaved from the resin, and all side-chain protecting groups (like Bn) are removed.Strong acid (e.g., HF researchgate.net) or HydrogenolysisRelease the final, deprotected peptide product.

Derivatization for Fluorescent or Affinity Tagging in Research Tools

To create powerful research tools for studying biological systems, peptides are often derivatized with reporter tags. whiterose.ac.uk this compound can be modified to include such tags, typically after the selective removal of a protecting group.

Fluorescent Tagging: After removing the N-terminal Boc group, a fluorescent dye can be attached to the newly exposed amine of the tyrosine residue. This allows the peptide's location to be visualized in cells using fluorescence microscopy or quantified using spectrofluorometry. acs.org This is a common strategy for creating biosensors or tracking the uptake and distribution of a peptide within a cell. acs.orguni-regensburg.de

Affinity Tagging: Similarly, an affinity tag like biotin can be conjugated to the N-terminus. Biotin has an extremely high affinity for the protein streptavidin. This biotinylated peptide can be used for affinity chromatography to purify a target receptor, or in pull-down assays to identify binding partners from a complex biological sample.

Table 3: Examples of Derivatization Tags for Peptide Research Tools

Tag TypeExample TagMethod of AttachmentResearch Application
FluorescentFluorescein, RhodamineAmide bond formation at the N-terminus (post-Boc removal). scribd.comFörster Resonance Energy Transfer (FRET) biosensors acs.org, cellular imaging.
Fluorescent5-CarboxyfluoresceinConjugation to the N-terminus to enable fluorescence-based binding studies. uni-regensburg.deFluorescence polarization assays to quantify peptide-protein binding. uni-regensburg.de
AffinityBiotinAmide bond formation at the N-terminus (post-Boc removal).Protein purification, Western blotting, pull-down assays.
Bioorthogonal HandleAzide or Alkyne groupIncorporation as an unnatural amino acid or modification of an existing residue.Allows for "click chemistry" reactions to attach various probes in a biological context. whiterose.ac.uk

Advanced Analytical Methodologies for Complex Peptide Characterization

Mass Spectrometry (MS) for Purity and Molecular Mass Determination

Mass spectrometry is an indispensable tool for the quality control of synthetic peptides, offering high sensitivity and accuracy for evaluating the authenticity and integrity of the final product. nih.gov For a known sequence like Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2, MS is primarily used to validate its identity by confirming its molecular mass. nih.gov The molecular formula for this peptide is C28H36N4O5, corresponding to a theoretical monoisotopic mass of 508.27 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile molecules like peptides. ub.edu The technique generates charged ions in the gas phase from a liquid solution, typically producing minimal fragmentation. nih.govnih.gov When analyzing this compound, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

The resulting spectrum is expected to show a prominent peak corresponding to the protonated molecular ion, [M+H]⁺. Given the peptide's theoretical monoisotopic mass of 508.27 Da, the expected mass-to-charge ratio (m/z) for this ion would be approximately 509.28. Other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at lower intensities, which can further help in confirming the molecular weight.

Table 1: Expected ESI-MS Adducts for this compound

Ion SpeciesAdductTheoretical m/zHypothetical Observed m/z
[M+H]⁺Proton509.28509.29
[M+Na]⁺Sodium531.26531.27
[M+K]⁺Potassium547.23547.24

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful soft ionization technique widely used for peptide analysis. creative-proteomics.comchemicke-listy.cz In this method, the peptide sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. ub.edu A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. creative-proteomics.com

MALDI-TOF is known for its high sensitivity and its tendency to produce predominantly singly charged ions, which simplifies spectral interpretation. shimadzu.com For this compound, the primary ion observed would be the [M+H]⁺ ion at an m/z of ~509.28. This technique provides a rapid and robust confirmation of the peptide's molecular identity. creative-proteomics.comchemicke-listy.cz

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

While ESI-MS and MALDI-TOF MS confirm the molecular mass, tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. nih.gov In an MS/MS experiment, the precursor ion (in this case, the [M+H]⁺ ion at m/z 509.28) is isolated and then fragmented through collision-induced dissociation (CID). osu.edu This process cleaves the peptide bonds at predictable locations, generating a series of fragment ions.

The resulting fragments are primarily of two types: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be deduced and confirmed. Fragmentation of the Boc protecting group is also commonly observed in N-blocked peptides. nih.govnih.gov

Table 2: Theoretical MS/MS Fragmentation Ions for [this compound+H]⁺

b-ionSequenceTheoretical m/zy-ionSequenceTheoretical m/z
b₁Boc-Tyr(Bn)355.19y₁Gly-NH₂75.05
b₂Boc-Tyr(Bn)-Pro452.24y₂Pro-Gly-NH₂172.11
---y₃Tyr(Bn)-Pro-Gly-NH₂425.21

Elemental Analysis for Composition Verification

Elemental analysis (EA) is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. This method provides experimental verification of the peptide's elemental composition and supports the confirmation of its molecular formula. bachem.com For peptides, EA is also a crucial method for determining the net peptide content (NPC), which distinguishes the peptide mass from counter-ions and water that may be present in the lyophilized powder. cup-contract-labs.combiosynth.cominnovagen.com

The theoretical elemental composition of this compound (C28H36N4O5) is calculated based on its molecular formula. The experimental results from EA are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages confirms the elemental composition and high purity of the synthesized peptide.

Table 3: Elemental Analysis Data for this compound

ElementTheoretical Mass %Hypothetical Experimental Mass %Acceptance Range (+/- 0.4%)
Carbon (C)66.12%65.95%Pass
Hydrogen (H)7.13%7.21%Pass
Nitrogen (N)11.02%10.89%Pass

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target peptide from impurities that may arise during synthesis, such as truncated sequences, deletion sequences, or incompletely deprotected peptides. altabioscience.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for assessing the purity of synthetic peptides. bachem.comcreative-proteomics.com The technique separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase (commonly C18). A polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components. lcms.czwaters.com

The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. nih.gov Detection is usually performed using UV absorbance at 210–220 nm, where the peptide bond absorbs light. altabioscience.comcreative-proteomics.com A high-purity sample will exhibit a single, sharp, and symmetrical main peak. creative-proteomics.com

Table 4: Hypothetical RP-HPLC Purity Analysis Report

Peak No.Retention Time (min)Peak AreaArea %Identity
13.4515,2340.41Impurity
212.813,689,55099.21This compound
314.0214,0980.38Impurity
Total-3,718,882100.00-

Size Exclusion Chromatography (SEC) for Aggregation Studies

Size Exclusion Chromatography (SEC) is a powerful liquid chromatography technique that separates molecules based on their hydrodynamic size in solution. lcms.czchromatographyonline.com It is a primary method for detecting and quantifying soluble aggregates, such as dimers and higher-order multimers, which are critical quality attributes to monitor in peptide-based products. biocompare.comnih.gov The principle of SEC involves the differential partitioning of molecules between the flowing mobile phase and the stagnant liquid phase within the pores of a stationary phase. chromatographyonline.combiocompare.com Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column earlier. Smaller molecules, like the peptide monomer, can penetrate the pores to varying degrees, resulting in a longer retention time. chromatographyonline.com

For a compound like this compound, SEC is employed to assess its propensity to self-associate into non-covalent aggregates. The analysis is considered robust and accurate, provided that the method itself does not alter the aggregation state and that non-specific interactions with the column packing material are minimized. chromatographyonline.com

Research Findings & Methodological Approach

In a typical SEC analysis of this compound, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be utilized. biocompare.com The choice of column is critical, with selection based on the expected size of the monomer and potential aggregates. A column with a pore size appropriate for separating small peptides and their oligomers would be selected.

The mobile phase composition is optimized to prevent interactions between the peptide and the stationary phase. These non-binding interactions are often electrostatic or hydrophobic. nih.gov To mitigate electrostatic interactions, a counter-ion such as sodium chloride might be added to the mobile phase. nih.gov A common mobile phase for peptide analysis could consist of an aqueous buffer with a percentage of an organic modifier like acetonitrile.

The elution profile would be monitored by a UV detector, typically at a wavelength where the peptide bond or aromatic residues (in this case, the tyrosine residue) absorb, such as 220 nm or 280 nm. The resulting chromatogram would display peaks corresponding to different species, with higher-order aggregates eluting first, followed by dimers, and finally the monomer. By integrating the peak areas, the relative percentage of each species can be quantified.

Table 1: Hypothetical SEC Elution Data for this compound

Elution Time (min)Identified SpeciesPeak Area (%)
8.5Higher-Order Aggregates1.2
9.2Dimer4.5
10.8Monomer94.3

This interactive table presents hypothetical data from an SEC analysis, illustrating the separation of the monomeric form of the peptide from its aggregated species. The percentage of peak area corresponds to the relative abundance of each species in the sample.

Chiroptical Methods for Stereochemical Purity

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net These methods are exceptionally sensitive to the stereochemistry and conformation of molecules. For peptides, Circular Dichroism (CD) spectroscopy is the most widely used chiroptical technique to investigate secondary structure (e.g., α-helices, β-sheets) and to confirm stereochemical integrity. biopharmaspec.comintertek.com

The characterization of this compound presents a unique case for chiroptical analysis. The "DL" designation indicates that the constituent amino acids Tyrosine and Proline are present as racemic mixtures. A true 1:1 racemic mixture of a chiral compound is optically inactive because the chiroptical signals from the D- and L-enantiomers are equal in magnitude but opposite in sign, resulting in a net signal of zero. nih.govresearchgate.net

Applicability for DL-Mixture Characterization

While a null signal is expected for the ideal DL-mixture, CD spectroscopy is a powerful comparative tool. The analysis becomes highly informative when comparing the CD spectrum of the DL-mixture to the spectra of its stereochemically pure counterparts (e.g., Boc-L-Tyr(Bn)-L-Pro-Gly-NH2 and Boc-D-Tyr(Bn)-D-Pro-Gly-NH2).

The all-L and all-D enantiomers are expected to exhibit mirror-image CD spectra. nih.gov For instance, if the all-L peptide were to adopt a specific conformation, such as a polyproline II (PPII) helix, which is common for proline-containing short peptides, it would produce a characteristic CD spectrum. The corresponding all-D peptide would show an inverted spectrum. Comparing these pure enantiomer spectra to the spectrum of the DL-mixture provides a direct assessment of its bulk stereochemical composition.

Table 2: Hypothetical Circular Dichroism (CD) Data for Stereoisomers

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of LLL-IsomerMolar Ellipticity [θ] (deg·cm²·dmol⁻¹) of DDD-IsomerMolar Ellipticity [θ] (deg·cm²·dmol⁻¹) of DL-Mixture
228-8,000+8,000~0
206+2,000-2,000~0

This interactive table displays hypothetical molar ellipticity values at characteristic wavelengths for the pure L-enantiomer, the pure D-enantiomer, and the racemic DL-mixture of the core peptide structure. It illustrates the mirror-image relationship between enantiomers and the expected null signal for a racemic mixture.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Related Peptides

The synthesis of peptides like Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 traditionally relies on established methods of solution-phase or solid-phase peptide synthesis (SPPS). However, future research is focused on developing more efficient, sustainable, and innovative strategies. The tert-butoxycarbonyl (Boc) protecting group is crucial in these syntheses, shielding the N-terminal amine during coupling reactions. masterorganicchemistry.com It is stable under various conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), allowing for the stepwise addition of amino acids to build a peptide chain. masterorganicchemistry.com

Future synthetic strategies aim to improve upon current methods. Key areas of development include:

Greener Synthesis: Exploring more environmentally friendly reagents and solvents for both the coupling and deprotection steps. For instance, replacing traditional strong acids with milder Lewis acids for Boc deprotection is an active area of research. researchgate.net

Automated Synthesis: Enhancing automated SPPS protocols to accelerate the synthesis of complex peptide libraries related to the core Tyr-Pro-Gly structure. This includes optimizing coupling reagents and wash steps to improve yield and purity. masterorganicchemistry.com

These advancements aim to make the synthesis of custom peptides more accessible, cost-effective, and environmentally sustainable for research applications.

Synthetic Strategy FocusKey ObjectivesPotential Reagents/Methods
Green Chemistry Reduce hazardous waste, improve energy efficiency.Lewis acids (e.g., FeCl3) for Boc deprotection, alternative solvents. researchgate.net
Automation & High-Throughput Increase speed of synthesis, enable library creation.Advanced solid-phase peptide synthesis (SPPS) protocols, robotic platforms. masterorganicchemistry.com
Process Intensification Minimize reaction steps, improve yield.One-pot amidation using activating agents (e.g., TsCl). researchgate.net

Exploration of Structure-Function Relationships in Model Systems

The specific sequence of Tyr-Pro-Gly is a recurring motif in various bioactive peptides, and understanding its structure-function relationship is a significant research goal. The individual amino acids contribute unique properties: Tyrosine's aromatic ring can participate in various interactions, Proline introduces a rigid kink in the peptide backbone, and Glycine (B1666218) provides conformational flexibility. nih.gov

Future research will delve deeper into how modifications to the this compound scaffold affect its physicochemical properties and interactions in model systems.

Conformational Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to study how substitutions at each position influence the peptide's secondary structure. For example, studies on Pro-Gly and Gly-Pro sequences have shown they can adopt distinct structures like β-turns or extended strands, which are crucial for their biological roles. nih.gov

Amino Acid Positioning: Systematically studying the importance of the Tyr residue's position. Research on antioxidant dipeptides has shown that a Tyr residue at the N-terminus often confers stronger radical scavenging activity than when it is at the C-terminus, a finding that could be explored in this tripeptide context. researchgate.netcabidigitallibrary.org

These studies provide fundamental insights into how peptide structure dictates function, guiding the rational design of new molecules for various research applications. nih.gov

Amino Acid ResidueStructural ContributionFunctional Implication in Model Systems
Tyrosine (Tyr) Aromatic side chain, hydrogen bonding capability.Key for antioxidant activity through radical scavenging. researchgate.netcabidigitallibrary.org
Proline (Pro) Constrained ring structure, induces turns.Interrupts secondary structures, increasing residue availability for interactions. nih.govmdpi.com
Glycine (Gly) Smallest amino acid, high flexibility.Allows for a wider range of backbone conformations. nih.gov

Integration with High-Throughput Screening for New Research Tool Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify molecules with a desired activity. pepdd.combmglabtech.com Integrating libraries of peptides derived from the this compound scaffold with HTS platforms is a promising avenue for discovering novel research tools. tangobio.com

Emerging trends in this area include:

Combinatorial Library Synthesis: Generating large, diverse libraries of related peptides where each position (Tyr, Pro, Gly) is systematically substituted with other natural or non-natural amino acids. These libraries can then be screened in parallel. nih.govnih.gov

Development of Novel Assays: Designing specific biochemical or cell-based assays tailored for HTS. pepdd.comcreative-biolabs.com For instance, fluorescence-based competitive binding assays can quickly identify peptides that bind to a specific protein target. drugtargetreview.com This approach moves beyond traditional antimicrobial screening to identify peptides for a wider range of targets. nih.gov

Miniaturization and Automation: Utilizing microplate formats (e.g., 384-well or 1536-well) and robotic liquid handling systems to screen peptide libraries with minimal reagent consumption and high speed. nih.govcreative-peptides.com This makes the screening process more cost-effective and efficient. bmglabtech.com

The goal of HTS is not necessarily to find therapeutic drugs directly, but to identify "hit" compounds that can serve as starting points for the development of more refined research tools. bmglabtech.com

HTS TechnologyApplication for Peptide DiscoveryKey Benefit
Biochemical Assays Screening for enzyme inhibitors or receptor binders.Direct measurement of molecular interaction. pepdd.com
Cell-Based Assays Identifying peptides that modulate cellular pathways or phenotypes.Provides functional data in a biological context. creative-biolabs.comnih.gov
Phage Display Screening vast libraries of peptides for binding affinity to a target.Enables rapid identification of initial hits for any target. tangobio.com

Application in the Design of Advanced Biomolecular Probes (non-therapeutic)

Biomolecular probes are essential tools for studying biological processes. Peptides derived from scaffolds like this compound are excellent candidates for development into sophisticated, non-therapeutic probes due to their synthetic accessibility and chemical versatility. mdpi.com

Future directions for designing such probes include:

Fluorescent Probes: Incorporating environmentally sensitive or fluorescent amino acids (natural or unnatural) into the peptide sequence. rsc.org These probes can be designed to change their fluorescence upon binding to a specific analyte or entering a particular cellular environment, allowing for real-time monitoring of biological events. rsc.org

Probes for Protein-Protein Interactions (PPIs): Using the peptide as a scaffold to mimic one of the interacting surfaces in a PPI. By generating peptide arrays and screening them against a target protein, researchers can identify key binding motifs. nih.gov This information is invaluable for designing probes to study and visualize these interactions within cells.

Affinity-Based Probes: Immobilizing the peptide onto a solid support (like beads or a microarray) to create tools for affinity chromatography. nih.gov These probes can be used to isolate and identify binding partners from complex biological samples, helping to elucidate protein function and interaction networks. mdpi.com

The development of these advanced probes will provide powerful new tools for basic research in chemical biology and molecular science. nih.gov

Q & A

Basic Research Questions

Q. What are the critical structural features of Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 that influence its biochemical activity?

  • Methodological Answer : The compound’s activity is influenced by:

  • Boc (tert-butyloxycarbonyl) group : Provides steric protection for the amino terminus, reducing unintended side reactions during synthesis or in physiological environments .
  • Tyr(Bn) (benzyl-protected tyrosine) : Enhances solubility in organic solvents during synthesis while preserving aromatic interactions in target binding .
  • DL-configuration : Introduces stereochemical complexity, requiring chiral HPLC or capillary electrophoresis to verify enantiomeric purity .
  • Proline (Pro) : Induces conformational rigidity, which can be analyzed via circular dichroism (CD) spectroscopy to assess secondary structure preferences .
  • Glycine (Gly) : Increases backbone flexibility, critical for molecular dynamics simulations to predict binding modes .

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc strategies is standard. Key steps:

Resin selection : Use Wang resin for C-terminal amide functionalization.

Coupling conditions : Activate amino acids with HBTU/Oxyma Pure in DMF, with double couplings for sterically hindered residues (e.g., Tyr(Bn)) .

Deprotection : Remove Boc groups with TFA (trifluoroacetic acid) and cleave from resin using HFIP (hexafluoroisopropanol).

  • Purification : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to achieve >95% purity. Validate via MALDI-TOF MS .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate samples at 4°C, 25°C, and 40°C for 0–30 days in buffers (pH 2–8).
  • Analytical methods :
  • LC-MS : Quantify degradation products (e.g., deprotected tyrosine or hydrolyzed proline-glycine bonds).
  • NMR spectroscopy : Monitor chemical shift changes in the benzyl-protected tyrosine aromatic region .
  • Statistical analysis : Use Arrhenius plots to predict shelf-life, adhering to ICH Q1A(R2) guidelines for stability testing .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound impact biological assay outcomes, and what methods resolve this?

  • Methodological Answer :

  • Risk : DL-configuration may lead to off-target effects. For example, D-Pro alters peptide conformation, reducing binding affinity to receptors optimized for L-Pro.
  • Resolution strategies :

Chiral separation : Use HPLC with a Chirobiotic T column (mobile phase: 20 mM ammonium acetate in methanol) to isolate enantiomers .

Activity assays : Compare purified L/D-Pro variants in cell-based assays (e.g., cAMP signaling in GPCR models) to quantify potency differences .

  • Data interpretation : Apply ANOVA to determine if observed bioactivity discrepancies are statistically significant (p < 0.05) .

Q. What experimental designs address contradictory reports on this compound’s membrane permeability?

  • Methodological Answer :

  • Hypothesis : Variability arises from assay conditions (e.g., PAMPA vs. Caco-2 models) or aggregation tendencies.
  • Controlled experiments :

Aggregation testing : Use dynamic light scattering (DLS) to measure particle size in PBS (pH 7.4) at 37°C.

Permeability assays : Compare parallel artificial membrane permeability assay (PAMPA) results with MDCK cell monolayers, normalizing for transporter expression via qPCR .

  • Data reconciliation : Apply multivariate regression to identify confounding variables (e.g., pH, ionic strength) .

Q. How to optimize computational models for predicting this compound’s interaction with protease targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with flexible side-chain sampling for the target protease’s active site (e.g., MMP-9).
  • Validation :

Mutagenesis studies : Compare binding energies of wild-type vs. mutant proteases (e.g., Ala substitutions in catalytic residues).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, using AMBER force fields for peptide parameters .

  • Limitations : Address force field inaccuracies for benzyl-protected residues by cross-validating with crystallographic data .

Guidelines for Data Contradiction Analysis

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting hypotheses .
  • Example : If bioactivity data conflict between in vitro and in vivo studies, evaluate:
    • Dosage differences : Use pharmacokinetic modeling to estimate effective concentrations.
    • Metabolic stability : Test hepatic microsome clearance rates to identify rapid degradation in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.